2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide
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Overview
Description
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies and has potential for further research in the future.
Mechanism of Action
The mechanism of action for 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, which can lead to the desired therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects in the body. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide in lab experiments is its potential for use in the treatment of various diseases. This compound has shown promising results in various studies and has potential for further research in the future. However, one limitation of using this compound is its cost and availability, which can be a barrier for some researchers.
Future Directions
There are many future directions for the research and development of 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide. Some possible future directions include:
1. Further studies on the mechanism of action of this compound to better understand how it works in the body.
2. Exploration of the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease.
3. Development of new synthetic methods for this compound to make it more cost-effective and accessible for researchers.
4. Investigation of the potential side effects and safety of this compound for use in humans.
5. Collaboration with pharmaceutical companies to develop new drugs based on this compound for clinical use.
Conclusion:
In conclusion, this compound is a promising compound for scientific research purposes. This compound has shown potential for use in the treatment of various diseases and has many possible future directions for research and development. However, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis method for 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide involves the reaction of 2-chloro-6-fluorobenzylamine with N-(3-hydroxypropyl)acetamide and piperazine in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified and used for scientific research purposes.
Scientific Research Applications
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide has been used in various scientific research studies. This compound has shown potential for use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-hydroxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClFN3O3/c17-12-3-1-4-13(18)11(12)10-21-7-6-20-16(24)14(21)9-15(23)19-5-2-8-22/h1,3-4,14,22H,2,5-10H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLFEFDMSBCXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCCCO)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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